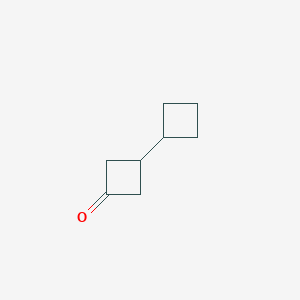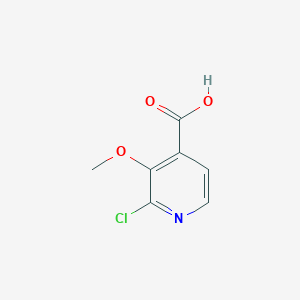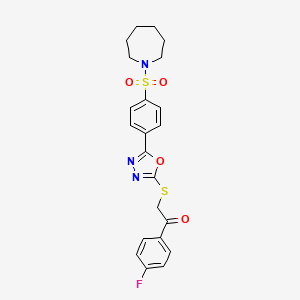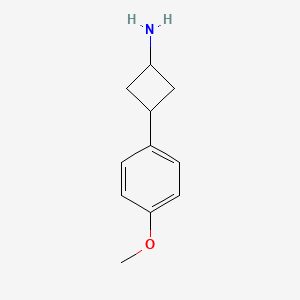
3-Cyclobutylcyclobutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclobutylcyclobutan-1-one is a chemical compound with the CAS Number: 1784140-22-2 . It has a molecular weight of 124.18 and its IUPAC name is [1,1’-bi(cyclobutan)]-3-one . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of two cyclobutane rings attached to a carbonyl group . The InChI code for this compound is 1S/C8H12O/c9-8-4-7(5-8)6-2-1-3-6/h6-7H,1-5H2 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 124.18 .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Applications : A study demonstrated an efficient synthesis of 3-aminocyclobut-2-en-1-ones, which are used as potent VLA-4 antagonists, highlighting their potential in pharmacological applications (Brand, de Candole, & Brown, 2003).
Structural Analysis : The molecular structure of 1,1-dicyanocyclobutane, a related compound, was investigated, providing insights into the structural characteristics of cyclobutyl systems (Dakkouri et al., 1987).
Bioactive Alkaloids : Research on natural cyclobutane-containing alkaloids and synthetic compounds from terrestrial and marine species showed that over 210 compounds exhibit antimicrobial, antibacterial, anticancer, and other activities, demonstrating the significant bioactivity of cyclobutane derivatives (Dembitsky, 2007).
Cyclobutyl Nucleoside Analogues : Enantiomeric forms of cyclobutyl guanine and adenine nucleoside analogues were synthesized and evaluated for antiviral activity. These compounds showed significant activity against herpesviruses, highlighting the therapeutic potential of cyclobutyl derivatives in antiviral drug development (Bisacchi et al., 1991).
Advanced Materials and Chemistry : The synthesis of perfluoroalkyl bicyclobutanes through a novel carbocation-based methodology showed potential in accessing a variety of EWG-substituted strained rings, which could be pivotal in advanced material science (Kelly et al., 2011).
Photocatalysis in Organic Chemistry : Research on the photocatalysis of [2+2] enone cycloadditions using visible light showed that Ru(bipy)3Cl2 can act as a photocatalyst, enabling rapid and high-yielding cyclizations. This finding is significant in the field of organic chemistry and materials science (Ischay et al., 2008).
Safety and Hazards
The safety information for 3-Cyclobutylcyclobutan-1-one includes several hazard statements: H227, H315, H319, H335 . These correspond to being a flammable liquid, causing skin irritation, causing serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces .
Propiedades
IUPAC Name |
3-cyclobutylcyclobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-8-4-7(5-8)6-2-1-3-6/h6-7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJPRYYUTHKRDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2CC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1784140-22-2 |
Source


|
| Record name | 3-cyclobutylcyclobutan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![benzo[b]thiophen-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2981780.png)

![Methyl 2-[6-(2,5-dimethoxyphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/structure/B2981785.png)
![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2981786.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2981789.png)
![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 4-methylbenzoate](/img/structure/B2981790.png)
![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2981793.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-[(4-methylphenyl)methyl]-2-oxoacetamide](/img/structure/B2981795.png)
![ethyl 2-[4-(4-isopropylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2981797.png)
